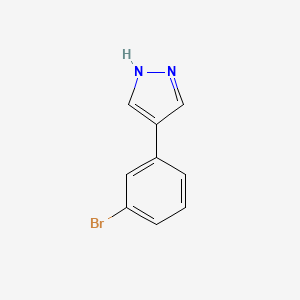

4-(3-bromophenyl)-1H-pyrazole

Description

Historical Context and Evolution of Pyrazole (B372694) Research

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.orgsphinxsai.com Just a few years later, in 1889, the first synthesis of pyrazole itself was achieved by Buchner. globalresearchonline.netmdpi.com Early research focused on understanding the fundamental chemical properties and reactivity of this novel heterocyclic system. globalresearchonline.net

A significant milestone in the biomedical application of pyrazoles was the discovery of the antipyretic action of a pyrazole derivative, antipyrine, by Knorr in 1883. sphinxsai.com This discovery marked the beginning of the exploration of pyrazoles as potential therapeutic agents. Throughout the 20th century, research expanded significantly, moving from the synthesis of simple derivatives to the exploration of more complex pyrazole-containing molecules and their pharmacological activities. researchgate.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, further highlighting the presence of this scaffold in nature. wikipedia.orgmdpi.comnih.gov The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in pyrazole research, driven by advancements in synthetic methodologies and a deeper understanding of its role in medicinal chemistry. mdpi.comresearchgate.net

Overview of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole moiety is a prominent feature in a multitude of approved drugs and clinical candidates, underscoring its importance in pharmaceutical development. tandfonline.comnih.gov Its metabolic stability and ability to serve as a core structural component have contributed to its widespread use. nih.govtandfonline.com

Pyrazole derivatives have demonstrated an impressively broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov These include:

Anti-inflammatory: Many pyrazole-containing compounds, such as celecoxib (B62257), are potent anti-inflammatory agents. nih.govnih.gov

Anticancer: Researchers have developed numerous pyrazole derivatives with significant anticancer properties, targeting various mechanisms within cancer cells. mdpi.comnih.gov

Antimicrobial: The pyrazole scaffold has been incorporated into agents with antibacterial and antifungal activities. nih.govmdpi.com

Antiviral: Certain pyrazole derivatives have shown promise as antiviral agents. researchgate.netnih.gov

Analgesic: The pain-relieving properties of pyrazole derivatives have been recognized since the early days of antipyrine. nih.govmdpi.com

Other Activities: The therapeutic reach of pyrazoles also extends to treatments for erectile dysfunction (e.g., sildenafil), obesity (e.g., rimonabant), and neurological disorders. tandfonline.comnih.gov

The following table provides examples of approved drugs containing the pyrazole scaffold and their therapeutic applications.

| Drug Name | Therapeutic Application |

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity |

| Ibrutinib | Anticancer |

| Ruxolitinib | Anticancer |

| Axitinib | Anticancer |

| Niraparib | Anticancer |

| Baricitinib | Rheumatoid Arthritis, Alopecia, COVID-19 |

| Lenacapavir | HIV |

| Riociguat | Pulmonary Hypertension |

| Zavegepant | Migraine |

| Stanozolol | Anabolic Steroid |

Table 1: Examples of FDA-Approved Pyrazole-Containing Drugs and Their Uses. tandfonline.comnih.govwikipedia.orgnih.govtandfonline.com

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, leading to the development of a variety of drugs for different diseases. tandfonline.comtandfonline.com The pyrazole ring system is widely considered a privileged scaffold due to its presence in a large number of successful drugs and its ability to be readily modified to interact with a diverse range of proteins and enzymes. tandfonline.comtandfonline.comnih.govmdpi.com Its metabolic stability is a key factor contributing to its success in drug development. nih.govtandfonline.com

The versatility of the pyrazole scaffold allows chemists to fine-tune the steric, electronic, and hydrogen-bonding properties of the molecule by introducing different substituents at various positions on the ring. This adaptability is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net

Rationale for Investigating 4-(3-bromophenyl)-1H-pyrazole

The specific compound, this compound, represents a logical progression in the exploration of the pyrazole scaffold. The introduction of a bromophenyl group at the 4-position of the pyrazole ring introduces several key features that are of interest to medicinal chemists.

The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Furthermore, the phenyl ring provides a platform for further functionalization, allowing for the exploration of structure-activity relationships. The position of the bromine atom on the phenyl ring (meta in this case) also influences the electronic properties and spatial arrangement of the molecule.

Research into derivatives of this compound has shown its potential as a building block for more complex molecules with specific biological activities. For instance, it has been used in the synthesis of compounds that act as inhibitors of DNA gyrase, an essential bacterial enzyme, highlighting its potential in the development of new antibacterial agents. nih.gov Additionally, it has been utilized as a building block in the creation of PET imaging radiotracers for neurodegenerative diseases. mdpi.com The investigation of this specific pyrazole derivative and its analogues is a testament to the ongoing efforts to leverage the privileged nature of the pyrazole scaffold to address unmet medical needs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJALWCDYPLISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375470 | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-28-4 | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of 4 3 Bromophenyl 1h Pyrazole Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical identity and purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile of pyrazole (B372694) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of pyrazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of 4-substituted pyrazoles, the protons on the pyrazole ring (at positions 3 and 5) typically appear as distinct singlets. mdpi.com The N-H proton of the pyrazole ring is also observable, though its chemical shift can be broad and vary depending on the solvent and concentration due to hydrogen bonding. mdpi.com For 4-(3-bromophenyl)-1H-pyrazole, the aromatic protons of the bromophenyl group exhibit a complex multiplet pattern in the aromatic region of the spectrum. vulcanchem.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The signals for the pyrazole ring carbons (C3, C4, and C5) and the carbons of the bromophenyl substituent can be assigned based on their characteristic chemical shifts. rsc.org The carbon atom directly bonded to the bromine (C-Br) on the phenyl ring shows a distinct shift compared to the other aromatic carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives Note: These are typical chemical shift ranges for related pyrazole structures and may vary for the specific title compound.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole H-3/H-5 | 7.5 - 7.8 | 127.0 - 140.0 |

| Pyrazole N-H | 8.0 - 13.0 (broad) | - |

| Aromatic Protons (bromophenyl) | 7.1 - 8.3 | 120.0 - 135.0 |

| Pyrazole C-3/C-5 | - | 140.0 - 150.0 |

| Pyrazole C-4 | - | ~107.0 |

| Phenyl C-Br | - | ~122.0 |

Data compiled from related compounds described in the literature. mdpi.comvulcanchem.comrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features.

The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3100-3500 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. mdpi.com Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations of both the pyrazole and the phenyl rings are found in the 1400-1600 cm⁻¹ region. vulcanchem.com The C-Br stretching vibration is typically weaker and appears at lower frequencies, usually in the 550-600 cm⁻¹ range. vulcanchem.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (pyrazole) | Stretch | 3100 - 3500 (broad) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=C (aromatic/pyrazole) | Stretch | 1400 - 1600 |

| C-N (pyrazole) | Stretch | 1100 - 1300 |

| C-Br (bromophenyl) | Stretch | 550 - 600 |

Data compiled from spectroscopic studies of related pyrazole compounds. mdpi.comvulcanchem.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry would confirm its elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost identical intensity, separated by two mass units. researchgate.net This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns can also be analyzed to further support the proposed structure. researchgate.net

Table 3: Expected Molecular Ion Peaks for this compound (C₉H₇BrN₂)

| Ion | Isotope Composition | Expected m/z |

| [M]⁺ | C₉H₇⁷⁹BrN₂ | 221.98 |

| [M+2]⁺ | C₉H₇⁸¹BrN₂ | 223.98 |

Calculated based on isotopic masses.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties and behavior. Methods like Density Functional Theory (DFT) and molecular docking are widely used to study pyrazole derivatives.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For pyrazole derivatives, DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies (to compare with IR spectra), and analyze electronic properties. researchgate.net

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting a molecule's chemical reactivity, stability, and optoelectronic properties. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity and potential for use in electronic applications.

Table 4: Representative DFT-Calculated Parameters for Bromophenyl Pyrazole Derivatives

| Parameter | Description | Typical Calculated Value |

| Dihedral Angle (Pyrazole-Phenyl) | Twist between the two rings | 25° - 40° |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | ~4.1 to 4.5 eV |

Data compiled from DFT studies on related compounds. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. amazonaws.com This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.govresearchgate.net

For derivatives of this compound, molecular docking simulations can be used to explore their potential interactions with various biological targets, such as enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.tr These simulations calculate a binding energy, which indicates the strength of the interaction between the ligand and the receptor. A lower binding energy generally corresponds to a more stable and favorable interaction. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the receptor's binding pocket. researchgate.netresearchgate.net

Table 5: Example Molecular Docking Results for Pyrazole Derivatives with Protein Targets

| Ligand (Pyrazole Derivative) | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

| Derivative A | VEGFR-2 (2QU5) | -10.09 | (Specific amino acids) |

| Derivative B | CDK2 (2VTO) | -10.35 | (Specific amino acids) |

| Derivative C | Acetylcholinesterase | -8.5 to -9.5 | (Specific amino acids) |

Data represents findings from docking studies on various pyrazole derivatives against different protein targets. nih.govdergipark.org.tr

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are pivotal in elucidating the structure-activity relationships of pyrazole derivatives. While direct SAR studies for this compound are not extensively documented in available literature, analysis of closely related phenyl-pyrazole and bromophenyl-pyrazole analogs provides significant insights into how structural modifications influence biological activity.

Influence of Phenyl Ring Substitution: Studies on various phenyl-pyrazole derivatives consistently highlight the importance of the substituents on the phenyl ring for modulating biological activity. For instance, in a series of heteroaryl-phenyl-substituted pyrazoles analyzed as potential canine COX-2 inhibitors, QSAR models revealed that the partition coefficient (a measure of lipophilicity) contributes positively to the inhibitory activity. This suggests that lipophilic substituents on the pyrazole scaffold, such as the bromo group in this compound, could enhance certain biological activities. Early observations in this study noted that replacing a more lipophilic group (CF3) with a more hydrophilic one (CF2H) decreased COX-2 selectivity, reinforcing the importance of hydrophobicity crpsonline.com.

In the development of anti-HIV agents, structural optimization of phenylpyrazole derivatives showed that substitutions on a benzyl (B1604629) group attached to the pyrazole core could dramatically alter potency. This led to the discovery of a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six-fold more potent than the initial lead compound, underscoring the impact of aryl substitution patterns on activity nih.gov.

Role of the Pyrazole Core and Substituent Position: The pyrazole nucleus itself is a critical pharmacophore, with substitutions at various positions leading to diverse biological outcomes. Computational studies on pyrazoline derivatives designed as neuronal nitric oxide synthase (nNOS) inhibitors established a clear SAR. Modifications to the aromatic ring and the introduction of different moieties at the 1-position of the pyrazoline ring significantly affected inhibitory percentages researchgate.net. This indicates that the specific placement of the 3-bromophenyl group at the 4-position of the 1H-pyrazole ring is a key determinant of its interaction with biological targets.

A 2D-QSAR study on pyrazole derivatives designed as anti-cancer agents predicted that the presence of a phenyl group directly on the pyrazole ring could decrease cytotoxic effects against certain cancer cell lines, suggesting that the nature and position of aryl substituents are crucial for specific therapeutic applications nih.gov.

Computational Descriptors in SAR: QSAR models for pyrazole derivatives often rely on a combination of physicochemical and steric parameters to predict activity. For the aforementioned canine COX-2 inhibitors, the significant descriptors in the generated QSAR equation were the Connolly Accessible Area (CAA), the Principal Moment of Inertia at the z-axis (PMZ), and the Partition Coefficient (PC) crpsonline.com. These descriptors help to quantify the molecular properties that govern the interaction between the compound and its target receptor.

Below is a representative table illustrating the types of computational descriptors used in SAR studies of pyrazole derivatives.

| Descriptor Type | Specific Descriptor | Typical Influence on Activity |

| Lipophilicity | Partition Coefficient (logP) | Positive correlation with COX-2 inhibition crpsonline.com |

| Steric/Shape | Connolly Accessible Area (CAA) | Influences binding pocket fit crpsonline.com |

| Steric/Shape | Principal Moment of Inertia (PMZ) | Relates to molecular shape and receptor complementarity crpsonline.com |

| Electronic | Dipole Moment | Affects electrostatic interactions with target |

| Topological | Wiener Index | Describes molecular branching |

These computational SAR studies, while not specific to this compound, provide a strong framework for predicting how its structural features—particularly the lipophilic bromine atom and the position of the phenyl ring—likely govern its biological profile.

Prediction of Biological Activities via Computational Analysis

In silico techniques such as molecular docking and activity prediction software are instrumental in forecasting the potential therapeutic applications of novel compounds. For derivatives related to this compound, computational analyses have predicted a range of biological activities by simulating their interactions with various protein targets.

Antimicrobial and Antifungal Activity: Molecular docking studies have been performed on complex pyrazole derivatives containing a 4-(3-bromophenyl) substructure. These compounds were docked against target proteins from pathogenic organisms, including bacteria (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi) and fungi. The results showed that the docked ligands exhibited low binding energies, indicating stable interactions with the target proteins and suggesting potential antibacterial and antifungal activities amazonaws.com.

Enzyme Inhibition (Anticholinesterase Activity): A theoretical and molecular docking analysis was conducted on 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole, a structurally related compound, to evaluate its potential as a drug for obesity dergipark.org.trresearchgate.netdergipark.org.tr. The study involved docking the molecule against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The analysis predicted favorable binding energies and conformations, suggesting that this bromophenyl-pyrazole derivative could act as an inhibitor of these enzymes, which is a mechanism explored for managing certain metabolic and neurological conditions dergipark.org.trresearchgate.net.

Anticancer and Kinase Inhibition: Molecular docking is widely used to screen pyrazole derivatives for potential anticancer activity by predicting their ability to inhibit protein kinases, which are often dysregulated in cancer nih.gov. For example, various 1H-pyrazole derivatives have been docked with receptor tyrosine kinases (like VEGFR-2) and other protein kinases (like Aurora A and CDK2) nih.gov. The results often reveal low binding energies and good inhibition constants, identifying these compounds as potential kinase inhibitors nih.gov. While not performed on this compound itself, these studies establish a strong precedent for its potential as a kinase inhibitor scaffold. In one study, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were evaluated as androgen receptor antagonists for prostate cancer, with several compounds showing potent antiproliferative activity nih.gov.

Anti-inflammatory Activity: Given that some pyrazole derivatives, like celecoxib (B62257), are known anti-inflammatory agents that target cyclooxygenase (COX) enzymes, computational models are often used to predict this activity. In silico studies of phenyl-pyrazole derivatives have successfully correlated structural features with COX-2 inhibitory activity, as discussed in the SAR section crpsonline.com. Molecular docking simulations of pyrazole derivatives with anti-inflammatory properties often show strong binding to the active sites of enzymes like COX-2, predicting their potential as anti-inflammatory drugs unar.ac.id.

The predicted biological activities for compounds structurally related to this compound are summarized in the table below, based on molecular docking and other computational predictions.

| Predicted Biological Activity | Protein Target(s) | Computational Method | Reference Compound Class |

| Antibacterial / Antifungal | Pathogenic proteins (e.g., from S. aureus) | Molecular Docking | 4-(3-bromophenyl)-...-pyrazole derivatives amazonaws.com |

| Anti-obesity / Neuroprotective | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Molecular Docking | 4-(2-(4-bromophenyl)hydrazineylidene)-...-pyrazole dergipark.org.trresearchgate.net |

| Anticancer | VEGFR-2, Aurora A, CDK2 | Molecular Docking | General 1H-pyrazole derivatives nih.gov |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | QSAR, Molecular Docking | Heteroaryl-phenyl-substituted pyrazoles crpsonline.comunar.ac.id |

| Androgen Receptor Antagonism | Androgen Receptor | In vitro assay supported by SAR | 3-(4-fluorophenyl)-1H-pyrazole derivatives nih.gov |

These computational predictions provide a valuable roadmap for the experimental validation of this compound and its derivatives in various therapeutic areas.

Pharmacological and Biological Research of 4 3 Bromophenyl 1h Pyrazole and Analogues

Assessment of Antimicrobial Efficacy

Inhibition of DNA Gyrase as a Mechanism of Antibacterial Action

The enzyme DNA gyrase is a critical target for the development of antibacterial agents due to its essential role in bacterial DNA replication. nih.gov Pyrazole (B372694) derivatives have emerged as a promising class of DNA gyrase inhibitors.

A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues were synthesized and evaluated for their potential as DNA gyrase inhibitors. nih.gov Within this series, certain compounds demonstrated potent inhibitory effects on the DNA gyrase of both Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Notably, a strong correlation was observed between the minimum inhibitory concentrations (MICs) of these compounds against the bacteria and their 50% inhibitory concentrations (IC50) against the isolated DNA gyrase, indicating that the antibacterial action is achieved through the inhibition of this enzyme. nih.gov

Further research into 4,5-dihydropyrazole derivatives also identified potent inhibitors of bacterial growth, with the mechanism of action linked to DNA gyrase inhibition. rsc.org One particular compound from this series exhibited strong activity against both B. subtilis and S. aureus DNA gyrase. rsc.org Molecular docking simulations have been employed to understand the binding conformations of these pyrazole derivatives within the active site of DNA gyrase, providing insights for future structural modifications to enhance potency. rsc.orgresearchgate.net

Other related structures, such as those hybridizing a quinoline (B57606) scaffold with pyrazole moieties, have also been investigated. These molecular hybrids have shown considerable activity against S. aureus DNA gyrase, further cementing the potential of pyrazole-based compounds as a valuable scaffold for novel antibacterial agents targeting this essential enzyme. acs.org

| Compound Series | Specific Analogue | Target Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|---|

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | Compound 3k | Staphylococcus aureus DNA gyrase | 0.15 µg/mL | nih.govresearchgate.net |

| Bacillus subtilis DNA gyrase | 0.25 µg/mL | nih.govresearchgate.net | ||

| 4,5-Dihydropyrazole derivatives | Compound 4d | B. subtilis & S. aureus DNA gyrase | 0.125 µg/mL | rsc.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Compound 10 | S. aureus DNA gyrase | 8.45 µM | acs.org |

| Compound 6b | 33.64 µM | acs.org |

Antifungal Activities

The pyrazole scaffold is a key component in several commercial fungicides and continues to be a focus of research for new antifungal agents. semanticscholar.org Investigations into novel pyrazole analogues have revealed significant activity against a variety of phytopathogenic fungi.

A study focusing on pyrazole analogues containing an aryl trifluoromethoxy group found that several compounds exhibited high efficacy against six different plant pathogenic fungi. One compound, in particular, demonstrated exceptional activity against Fusarium graminearum, with a 50% effective concentration (EC50) value of 0.0530 µM, which is comparable to the commercial fungicide pyraclostrobin. semanticscholar.org

In another research avenue, a series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and tested. nih.gov While several carboxamide derivatives showed moderate antifungal activity, one isoxazolol pyrazole carboxylate displayed remarkable potency against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. This was superior to the activity of the commercial fungicide carbendazol used as a positive control. nih.gov Structure-activity relationship (SAR) analysis in this study highlighted the importance of specific substituents on the pyrazole ring for antifungal efficacy. nih.gov

Further studies on N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives also reported moderate antifungal activities against fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com The collective findings underscore the versatility of the pyrazole nucleus in the design of new and effective antifungal compounds.

| Compound Series | Specific Analogue | Target Fungus | Effective Concentration (EC50) | Source |

|---|---|---|---|---|

| Pyrazole analogues with aryl trifluoromethoxy group | Compound 1v | Fusarium graminearum | 0.0530 µM | semanticscholar.org |

| Isoxazolol pyrazole carboxylates | Compound 7ai | Rhizoctonia solani | 0.37 µg/mL | nih.gov |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Compound 6a | Gibberella zeae | >50% inhibition at 100 µg/mL | mdpi.com |

| Compound 6b | ||||

| Compound 6c |

Anti-inflammatory Potential of Pyrazole Derivatives

Pyrazole derivatives are well-established in the field of anti-inflammatory research, with celecoxib (B62257) being a prominent example of a pyrazole-containing COX-2 selective inhibitor. ijpsjournal.com Research in this area continues to explore the diverse mechanisms through which these compounds exert their anti-inflammatory effects, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokines. ijpsjournal.comnih.gov

The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit COX enzymes, with a particular focus on achieving selectivity for COX-2 to reduce gastrointestinal side effects associated with non-selective NSAIDs. sci-hub.se For instance, a 3-(trifluoromethyl)-5-arylpyrazole was reported to have an IC50 of 0.02 μM for COX-2. ijpsjournal.com The presence of a sulfonamide group in certain diaryl pyrazole derivatives has been shown to improve COX-2 selectivity. sci-hub.se

Beyond COX inhibition, pyrazole derivatives have been shown to target other inflammatory pathways. Some compounds exhibit dual inhibition of both COX-2 and 5-LOX. ijpsjournal.com The inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α is another key mechanism. sci-hub.se In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to evaluate the anti-inflammatory potential of these compounds. nih.gov In such studies, pyrazole derivatives have demonstrated significant reductions in edema, with some compounds showing 65-80% inhibition at a dose of 10 mg/kg. ijpsjournal.com

| Compound/Derivative Class | Mechanism/Assay | Result | Source |

|---|---|---|---|

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | ijpsjournal.com |

| Diaryl pyrazoles with sulfamoyl group | COX-2 Selectivity | Showed great selectivity and interaction with COX-2 | sci-hub.se |

| Pyrazole-thiazole hybrid | Dual COX-2/5-LOX Inhibition | IC50 = 0.03 µM (COX-2) / 0.12 µM (5-LOX) | ijpsjournal.com |

| Pyrazoline derivative (Compound 2g) | Lipoxygenase (LOX) Inhibition | IC50 = 80 µM | nih.gov |

| Various Pyrazoles | Carrageenan-induced paw edema (in vivo) | 65-80% edema reduction at 10 mg/kg | ijpsjournal.com |

Other Emerging Biological Activities

Antidiabetic and Antihyperlipidemic Properties

The pyrazole scaffold has been identified as a promising framework for the development of agents to manage diabetes and associated dyslipidemia. nih.gov These compounds can act through various mechanisms, including the activation or inhibition of key enzymes involved in glucose metabolism and acting as antagonists at receptors implicated in metabolic disorders. eurekaselect.com

One pyrazole derivative, ENV-2, which also functions as a cannabinoid receptor 1 (CB1) antagonist, demonstrated a significant anti-hyperglycemic effect in a glucose tolerance test on rats. nih.gov Sub-acute treatment with ENV-2 in diabetic rats led to a notable reduction in plasma glucose and also improved lipid profiles by diminishing blood triacylglycerols and cholesterol. nih.govresearchgate.net

Other research has focused on pyrazole derivatives as peroxisome proliferator-activated receptor (PPAR) γ agonists. Novel benzylpyrazole acylsulfonamides have been developed that show potent PPARγ agonist activity, with one compound exhibiting an EC50 value of 8.3 nM. mdpi.com The pyrazole nucleus is also found in compounds that act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and glycogen (B147801) synthase kinase-3beta (GSK-3β), both of which are targets in diabetes therapy. eurekaselect.com

| Compound/Derivative Class | Mechanism/Effect | Key Finding | Source |

|---|---|---|---|

| ENV-2 (CB1 receptor antagonist) | Anti-hyperglycemic | Pronounced effect at 5 mg/kg in glucose tolerance test | nih.gov |

| Antidyslipidemic | Significant reduction of plasma glucose, triacylglycerols, and cholesterol | nih.govresearchgate.net | |

| Benzylpyrazole acylsulfonamides | PPARγ agonist | EC50 value of 8.3 nM | mdpi.com |

| Various Pyrazole Derivatives | DPP-4 Inhibition | Identified as inhibitors of these key diabetic enzyme targets | eurekaselect.com |

| GSK-3β Inhibition |

Antitubercular Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis (MTB) has created an urgent need for novel anti-tubercular (anti-TB) agents. nih.govbohrium.com Pyrazole-containing derivatives have been actively investigated in this area, with several compounds showing promising potency. nih.gov

A series of pyrazole-4-carboxamide derivatives were synthesized and evaluated for their activity against the MTB H37Rv strain. japsonline.com Several compounds from this series, including 5a, 5i, and 5j, demonstrated potent antitubercular activity. Specifically, compound 5e was identified as having significant activity with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml. japsonline.com

In another study using phenotypic screening, a pyrazole derivative, NSC 18725, was identified as a highly potent scaffold, displaying an MIC99 value of 0.3125 μM against M. tuberculosis. nih.gov This compound was also found to be active against non-replicating mycobacteria and acted synergistically with the first-line TB drug, isoniazid. nih.gov The mechanism of action for some pyrazole derivatives has also been explored, with studies showing inhibition of enzymes essential for the bacterial cell wall synthesis, such as UDP-galactopyranose mutase (UGM). mdpi.com

| Compound/Derivative Class | Specific Analogue | Activity Metric | Value | Source |

|---|---|---|---|---|

| Pyrazole-4-carboxamides | Compound 5e | MIC (H37Rv strain) | 3.12 µg/ml | japsonline.com |

| Compound 5g | 6.25 µg/ml | japsonline.com | ||

| Pyrazole Derivative | NSC 18725 | MIC99 | 0.3125 µM | nih.gov |

| Pyrazole Derivative | DA10 | MtbUGM Inhibition (Ki) | 51 ± 4 µM | mdpi.com |

Antileishmanial and Antimalarial Activities

Protozoan diseases like leishmaniasis and malaria continue to pose a significant global health threat, and pyrazole-bearing compounds have shown considerable promise as potential therapeutic agents. nih.govmalariaworld.org

Research into hydrazine-coupled pyrazoles has identified compounds with potent antiprotozoal activity. malariaworld.org One such derivative displayed superior activity against the promastigote form of Leishmania aethiopica, with an IC50 value of 0.018, making it significantly more active than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. malariaworld.org In the same study, other analogues demonstrated potent in vivo antimalarial effects against Plasmodium berghei in mice, achieving up to 90.4% suppression of the parasite. malariaworld.org

Other studies have identified 3-phenyl-4-cyano pyrazoles as effective agents against multiple protozoal species, showing micromolar activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum, as well as against Leishmania infantum and Leishmania tropica. nih.gov The development of pyrazolylpyrazoline derivatives has also yielded compounds with dual antimalarial and antileishmanial effects. nih.gov These findings highlight the potential of the pyrazole scaffold in developing new treatments for these devastating parasitic diseases.

| Activity | Compound Series | Specific Analogue | Target Species | Activity Metric and Value | Source |

|---|---|---|---|---|---|

| Antileishmanial | Hydrazine-coupled pyrazoles | Compound 13 | Leishmania aethiopica (promastigote) | IC50 = 0.018 | malariaworld.org |

| Antimalarial | Hydrazine-coupled pyrazoles | Compound 14 | Plasmodium berghei (in vivo) | 70.2% suppression | malariaworld.org |

| Antimalarial | Compound 15 | 90.4% suppression | malariaworld.org | ||

| Antileishmanial | 3-Phenyl-4-cyano pyrazoles | 14d, 14e | Leishmania infantum | Micromolar activity | nih.gov |

| Leishmania tropica | |||||

| Antimalarial | 3-Phenyl-4-cyano pyrazoles | 14d, 14e | Plasmodium falciparum | Micromolar activity | nih.gov |

| Antileishmanial | Pyrazole Derivative | IV | Leishmania tropica (promastigote) | IC50 = 0.48 µg/mL | researchgate.net |

| Leishmania major (promastigote) | IC50 = 0.63 µg/mL | researchgate.net | |||

| Leishmania infantum (promastigote) | IC50 = 0.40 µg/mL | researchgate.net |

Enzyme Inhibition Studies (e.g., ACE inhibitors, Carbonic Anhydrase)

Research into the enzyme inhibitory potential of pyrazole-based compounds has revealed that this heterocyclic scaffold can interact with various enzymes, including angiotensin-converting enzyme (ACE) and carbonic anhydrase (CA). While specific studies on the ACE inhibitory activity of 4-(3-bromophenyl)-1H-pyrazole are not extensively documented in publicly available research, the broader class of pyrazole derivatives has shown promise in this area. For instance, a series of pyrazole derivatives were synthesized and investigated for their potential as ACE inhibitors, with one derivative showing an IC50 value of 0.123 mM.

In the context of carbonic anhydrase inhibition, a study on a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides, which are structurally related to this compound, demonstrated notable inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The bromo-substituted analogue in this series, compound 14 (4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide), was identified as a potent inhibitor.

The inhibitory activities of this series of compounds against hCA I and hCA II are presented in the table below.

| Compound | Substituent (at 4-position of the 3-phenyl ring) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

| 9 | -H | 450.3 ± 150.3 | 512.8 ± 103.5 |

| 10 | -CH₃ | 489.2 ± 100.8 | 589.4 ± 142.7 |

| 11 | -OCH₃ | 533.1 ± 187.8 | 624.6 ± 168.2 |

| 12 | -Cl | 345.2 ± 11.2 | 456.3 ± 123.4 |

| 13 | -F | 321.4 ± 10.3 | 422.8 ± 110.2 |

| 14 | -Br | 316.7 ± 9.6 | 412.5 ± 115.4 |

| 15 | -I | 356.9 ± 12.5 | 466.7 ± 130.1 |

| 16 | -OH | 499.8 ± 160.2 | 599.1 ± 155.3 |

| Acetazolamide | (Standard) | 278.8 ± 44.3 | 293.4 ± 46.4 |

Compound 14 , featuring a bromine substituent, exhibited the lowest Kᵢ value among the tested analogues against hCA I, indicating it to be the most potent inhibitor of this isoform in the series. Its inhibitory activity against hCA II was also significant. This suggests that the presence and position of the bromo-phenyl group can be a key determinant for the carbonic anhydrase inhibitory activity of pyrazole-based compounds.

Anticonvulsant, Antidepressant, and Neuroprotective Effects

The pyrazole scaffold is a common feature in many compounds investigated for their effects on the central nervous system, including anticonvulsant, antidepressant, and neuroprotective activities. The presence of various substituents on the pyrazole ring can significantly modulate these properties.

Anticonvulsant Effects:

Antidepressant Effects:

Similarly, the antidepressant potential of pyrazole derivatives has been a subject of interest in medicinal chemistry. nih.gov Studies on various series of pyrazoline derivatives have shown promising results in preclinical models of depression, such as the forced swim test and tail suspension test. nih.govresearchgate.net For instance, a study on 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides revealed that certain substitutions on the phenyl ring led to significant antidepressant-like activity. nih.gov Another study highlighted that compounds with electron-withdrawing groups, such as chlorine, on the aromatic ring at position 5 of the pyrazoline structure enhanced antidepressant and anticonvulsant activities. This suggests that the bromo-substitution in this compound could potentially contribute to such effects, though direct experimental evidence is needed.

Neuroprotective Effects:

The neuroprotective potential of pyrazole derivatives has also been explored. One study investigated the neuroprotective activity of aryl azoles, including 4,5-dihydro-1-H-pyrazoles, in an in vitro model of N-methyl-D-aspartate (NMDA) toxicity. Several of the synthesized compounds demonstrated neuroprotective activity, with protection rates ranging from 15% to 40%. Another study on a series of N-propananilide derivatives bearing a pyrazole ring showed neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. turkjps.org These studies indicate that the pyrazole core is a viable scaffold for the development of neuroprotective agents.

While direct experimental data for this compound in these specific neurological assays is not available in the reviewed literature, the collective findings for structurally related pyrazole and pyrazoline analogues suggest that this compound could be a candidate for further investigation into its potential anticonvulsant, antidepressant, and neuroprotective properties.

Applications in Chemical Biology and Material Science

Utilization in Agrochemical Research

While direct research on 4-(3-bromophenyl)-1H-pyrazole as an active agrochemical ingredient is not extensively documented in publicly available literature, the broader class of pyrazole (B372694) derivatives has a well-established and significant presence in the crop protection industry. nih.govclockss.orgresearchgate.net The structural motifs present in this compound suggest its potential for development in this sector.

Pyrazole derivatives are integral to the formulation of numerous commercial herbicides and fungicides. clockss.orgjetir.org The pyrazole ring is a core component of many agrochemically important compounds, and its derivatives have been successfully commercialized for these purposes. nih.govresearchgate.net For instance, certain pyrazole compounds are known to act as inhibitors of key plant enzymes, a common mechanism for herbicidal activity. clockss.org The presence of a halogen, such as bromine, on an aromatic ring is a feature often associated with enhanced biological activity in agrochemicals. chemimpex.com Therefore, the this compound scaffold is a promising starting point for the synthesis of new herbicidal and fungicidal candidates. jetir.org Some pyrazole derivatives have demonstrated the ability to protect crops from a variety of fungal diseases. jetir.org

The development of novel chemicals for crop protection is a continuous effort, partly driven by the need to overcome pathogen resistance to existing treatments. researchgate.net Heterocyclic compounds, including pyrazoles, are a cornerstone of this research due to the biological activity conferred by heteroatoms like nitrogen. researchgate.net Pyrazole-based compounds are used as insecticides, fungicides, and herbicides. taylorandfrancis.com The adaptability of the pyrazole structure allows for the creation of targeted therapies for crop protection. chemimpex.com Given that pyrazole derivatives are used to control a wide spectrum of insects and fungal diseases that are detrimental to crops, this compound represents a scaffold with potential for further investigation in this area. jetir.orgchemimpex.com

Role as Intermediates in Complex Molecule Synthesis

The chemical structure of this compound makes it a valuable intermediate and building block in organic synthesis. The presence of the bromo-substituent on the phenyl ring allows for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. mdpi.com

Pyrazole derivatives are a cornerstone in medicinal chemistry and are considered a "privileged scaffold" due to their presence in a wide array of pharmacologically active compounds. nih.govnih.gov They are key components in drugs with anti-inflammatory, analgesic, and anticancer properties, among others. taylorandfrancis.comchemimpex.com The synthesis of more complex, biologically active molecules often relies on the functionalization of simpler heterocyclic precursors. For example, derivatives of this compound have been synthesized as part of research into new anticancer agents. nih.gov The versatility of the pyrazole ring system makes it a frequent target for the development of new therapeutic agents. researchgate.net

The term "building block" aptly describes this compound in the context of synthetic chemistry. chemimpex.com Its structure can be systematically modified to generate libraries of new compounds for screening in drug discovery and materials science. numberanalytics.com The bromine atom facilitates the introduction of new functional groups or the connection to other molecular fragments. mdpi.com This adaptability has been demonstrated in the synthesis of various substituted pyrazoles. organic-chemistry.orgacs.org The ability to use halogenated pyrazoles as starting materials for more complex structures is a common strategy in organic synthesis. mdpi.com

Applications in Polymer Chemistry and Material Science

One of the most well-documented applications of a close isomer, 3-(4-bromophenyl)-1H-pyrazole, is in polymer chemistry, specifically as a blocking agent in the synthesis of polyurethanes. nih.govenpress-publisher.com Blocking agents are used to temporarily protect the highly reactive isocyanate groups of monomers like toluene (B28343) diisocyanate (TDI). nih.govenpress-publisher.com This allows for greater control over the polymerization process and reduces the hazards associated with handling free isocyanates. nih.gov

The pyrazole derivative reacts with the isocyanate to form a "blocked adduct." nih.gov This adduct is stable at room temperature but will de-block at a specific elevated temperature, regenerating the isocyanate which can then react with a polyol to form the polyurethane. nih.govresearchgate.net The deblocking temperature is a critical parameter, and for 3-(4-bromophenyl)-1H-pyrazole-blocked TDI, this occurs at approximately 240°C. nih.gov For the related 4-bromo-1H-pyrazole used to block hexamethylene diisocyanate (HMDI), the deblocking temperature is lower, around 185°C. researchgate.nettandfonline.com The resulting polyurethanes are characterized by their thermal stability and are suitable for applications such as hydrophilic coatings. researchgate.nettandfonline.com

| Blocking Agent | Isocyanate | Deblocking Temperature (°C) | Application of Resulting Polymer |

| 3-(4-bromophenyl)-1H-pyrazole | Toluene diisocyanate (TDI) | 240 | Leather-like materials, adhesives, insoles nih.gov |

| 4-bromo-1H-pyrazole | Hexamethylene diisocyanate (HMDI) | 185 | Hydrophilic coatings researchgate.nettandfonline.com |

The effectiveness of the blocking and the properties of the final polyurethane are confirmed through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). nih.govtandfonline.com The absence of the characteristic isocyanate peak in the FTIR spectrum of the blocked adduct confirms the successful reaction. nih.gov

Use as Blocking Agents in Polyurethane Synthesis

The compound this compound has been investigated as a blocking agent in the synthesis of polyurethanes. nih.govmdpi.com Blocking agents are utilized to temporarily protect the highly reactive isocyanate groups of diisocyanates, such as toluene diisocyanate (TDI), which offers greater operational simplicity and reduces the hazards associated with handling TDI. nih.govresearchgate.net

In this process, this compound reacts with TDI to form a blocked isocyanate adduct. nih.gov The successful blocking of the isocyanate group is confirmed by spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy, where the characteristic peak of the isocyanate group (at 2250–2270 cm⁻¹) disappears from the spectrum of the adduct. nih.govresearchgate.net

The key feature of this blocked adduct is its ability to deblock at a specific temperature, regenerating the reactive isocyanate group. mdpi.com Differential scanning calorimetry (DSC) has shown that the adduct formed with this compound deblocks at approximately 240 °C. nih.govmdpi.com At this temperature, the regenerated TDI can then react with a polyol to form the final polyurethane polymer. nih.gov This controlled reactivity allows for the synthesis of polyurethanes at a predetermined temperature. mdpi.com The reaction of the regenerated TDI with various polyols, such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) of different molecular weights, has been successfully demonstrated. nih.gov

The synthesis of the this compound-blocked TDI adduct and the subsequent polyurethane formation have been characterized using various analytical techniques, including FTIR, nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA). nih.govresearchgate.net Research has shown that the reaction of TDI with 3-(4-bromophenyl)-1H-pyrazole can yield the blocked adduct in high amounts, up to 91%. mdpi.com

Table 1: Synthesis and Properties of Polyurethanes using this compound Blocked TDI

| Polyurethane System | Deblocking Temperature (°C) | Yield (%) | Characterization Methods |

|---|---|---|---|

| TDI-PEG-400 | 240 | > TDI-PPG-1000 | FTIR, NMR, TGA, DSC |

| TDI-PPG-1000 | 240 | < TDI-PEG-400 | FTIR, NMR, TGA, DSC |

| TDI-PPG-2000 | 240 | ~ TDI-PPG-3000 | FTIR, NMR, TGA, DSC |

| TDI-PPG-3000 | 240 | ~ TDI-PPG-2000 | FTIR, NMR, TGA, DSC |

Data sourced from studies on the blocking and deblocking of diisocyanates for polyurethane synthesis. nih.govmdpi.com

Development of Novel Materials with Enhanced Durability

The properties of polyurethanes, including their durability, are significantly influenced by the chemical structure of the monomers used in their synthesis, such as the diisocyanate and the polyol. wikipedia.org The use of specific blocking agents like this compound in the synthesis process is a critical step that can affect the final properties of the material. nih.gov The choice of reagents and preparation process are essential for developing polyurethanes with improved characteristics. nih.gov

Polyurethanes are known for their versatility, with applications ranging from flexible foams to tough elastomers used in coatings and adhesives. nih.govwikipedia.org Their mechanical strength and flexibility make them suitable for producing materials that resemble leather. nih.gov The structure of polyurethane consists of soft segments, typically derived from polyols like polyethylene glycol or polypropylene glycol, and hard segments from the diisocyanate. nih.gov The properties of the resulting polymer, such as its hardness, stretchiness, and rigidity, are determined by the length of the polymer chains and the degree of crosslinking. wikipedia.org

Future Directions and Research Perspectives

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The core structure of 4-(3-bromophenyl)-1H-pyrazole serves as a versatile template for the design and synthesis of new analogues with improved biological activity. plos.orgmdpi.com Researchers are actively exploring structure-activity relationships (SAR) to guide the rational design of derivatives with enhanced potency and selectivity for specific biological targets. plos.org

One approach involves the strategic modification of the pyrazole (B372694) ring and the bromophenyl group. For instance, the introduction of different substituents at various positions on the phenyl ring can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with target proteins. mdpi.com A study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogues demonstrated that specific substitutions led to potent inhibition of DNA gyrase, a key bacterial enzyme. plos.org

Furthermore, the synthesis of hybrid molecules, where the this compound moiety is coupled with other pharmacologically active scaffolds, is a promising strategy. mdpi.comglobalresearchonline.net This molecular hybridization can lead to compounds with dual modes of action or improved pharmacokinetic profiles. For example, new series of pyrazole-substituted nitrogenous heterocyclic ring systems have been synthesized and shown to possess significant anti-inflammatory activity. mdpi.com

The following table outlines examples of synthesized analogues and their reported activities:

| Derivative Type | Example Compound | Reported Biological Activity |

| Carbohydrazide (B1668358) Analogue | N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | Potent DNA gyrase inhibitor plos.org |

| Pyrimidine Thione Hybrid | 4-(4-Bromophenyl)-6-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)pyrimidine-2-(1H)-thione | Anti-inflammatory agent mdpi.com |

| Isoxazole Hybrid | 4-(3-(4-Bromophenyl)isoxazol-5-yl)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole | Anti-inflammatory agent mdpi.com |

In-depth Mechanistic Studies of Biological Activities

A crucial area of future research is the detailed elucidation of the mechanisms of action underlying the observed biological activities of this compound derivatives. While initial studies have identified potential targets, a deeper understanding of the molecular interactions is necessary for optimizing therapeutic efficacy and minimizing off-target effects.

For derivatives showing antibacterial properties, research is focused on understanding their precise interactions with targets like DNA gyrase. plos.org Molecular docking studies have been employed to predict the binding modes of these compounds within the enzyme's active site, providing a basis for further optimization. plos.org

In the context of anti-inflammatory action, investigations are underway to determine the specific pathways modulated by these compounds. This includes studying their effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes. Similarly, for anticancer applications, identifying the specific signaling pathways and cellular processes disrupted by these pyrazole derivatives is a high priority. researchgate.netacs.org

Development of Advanced Delivery Systems for this compound Derivatives

The therapeutic potential of many promising compounds is often limited by poor solubility and bioavailability. To overcome these challenges, the development of advanced drug delivery systems for this compound derivatives is a critical area of focus.

Research into novel formulations, such as nanoparticle-based delivery systems, is being explored to enhance the solubility and targeted delivery of these compounds. Encapsulating the active molecule within nanoparticles can protect it from degradation, improve its circulation time in the body, and facilitate its accumulation at the site of action.

Other strategies may include the development of prodrugs, where the this compound core is chemically modified to improve its physicochemical properties, with the active drug being released at the target site through enzymatic or chemical cleavage.

Exploration of New Therapeutic Areas

While initial research has highlighted the potential of this compound derivatives in areas such as antibacterial, anti-inflammatory, and anticancer therapy, there is significant scope for exploring their efficacy in other therapeutic domains. plos.orgmdpi.comresearchgate.net

The pyrazole scaffold is known to exhibit a wide range of pharmacological activities, including anticonvulsant, antidepressant, and antiviral properties. tandfonline.comnih.gov Therefore, future research will likely involve screening this compound and its analogues against a broader range of biological targets and disease models.

For example, a derivative, 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole, known as anle138b, is being investigated as an aggregation inhibitor for its potential in treating neurodegenerative diseases like Parkinson's disease by modulating toxic oligomers. annualreviews.org Another area of interest is their potential application in treating parasitic diseases, with some pyrazole derivatives showing activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.govmdpi.com

Comprehensive Toxicity and Safety Profiling (Pre-clinical Investigations)

Before any promising derivative of this compound can advance to clinical trials, a thorough evaluation of its toxicity and safety profile is imperative. Comprehensive preclinical investigations are essential to identify any potential adverse effects and to establish a safe therapeutic window.

These studies typically involve a battery of in vitro and in vivo tests. In vitro cytotoxicity assays using various cell lines, including normal and cancerous cells, are conducted to assess the compound's selectivity. researchgate.netnih.gov For instance, studies have evaluated the cytotoxic potential of pyrazole derivatives against cancer cell lines like HepG2 and colon carcinoma cells. researchgate.net

In vivo toxicity studies in animal models, such as zebrafish, are also crucial for determining the acute and chronic toxicity of these compounds. researchgate.net These studies help in identifying the lethal concentration (LC50) and observing any organ-specific toxicity. researchgate.net For example, the acute toxicity of some pyrazoline derivatives has been tested in adult zebrafish according to OECD guidelines. researchgate.net The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds are also predicted using computational models to guide further development. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(3-bromophenyl)-1H-pyrazole derivatives?

The synthesis typically involves cyclocondensation reactions of hydrazines with β-keto esters or ketones. For example, in , pyrazole derivatives with bromophenyl substituents were synthesized via condensation of substituted hydrazines with diketones, yielding compounds with 61–87% efficiency. Key steps include refluxing in ethanol or THF, followed by purification via column chromatography or recrystallization . Alternative routes involve Suzuki-Miyaura coupling to introduce aryl groups (e.g., 3-bromophenyl) at the pyrazole core .

Q. How is structural characterization of this compound derivatives performed?

Characterization combines spectroscopic and crystallographic methods:

- 1H/13C NMR : Assignments of aromatic protons (δ ~7.2–8.9 ppm) and coupling constants (e.g., J = 8.8 Hz for para-substituted bromophenyl groups) confirm regiochemistry .

- X-ray crystallography : Programs like SHELXL ( ) resolve bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles (e.g., 5–15° between pyrazole and bromophenyl planes), revealing steric and electronic effects .

- FT-IR : Peaks at ~3100 cm⁻¹ (N–H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate pyrazole ring formation .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Quantifies purity (>95% for bioactive derivatives) and detects degradation products under thermal stress .

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z 297.1 for C₁₀H₈BrN₂) and fragmentation patterns .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C for most derivatives) .

Advanced Research Questions

Q. How can synthetic routes be optimized for higher yields of this compound derivatives?

Optimization strategies include:

- Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions (e.g., 85% yield vs. 60% without catalyst) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation kinetics compared to ethanol .

- Microwave-assisted synthesis : Reduces reaction time (2 hours vs. 24 hours conventionally) while maintaining >90% yield .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., Br at the 3-position of phenyl) exhibit enhanced activity against S. aureus (MIC: 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) due to improved membrane penetration .

- Anticancer SAR : this compound derivatives with trifluoromethyl groups at C₃ show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) via apoptosis induction .

Q. What computational tools aid in predicting the reactivity and binding affinity of this compound derivatives?

- DFT calculations : Optimize geometries (B3LYP/6-31G*) and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess electrophilicity .

- Molecular docking (AutoDock Vina) : Simulate interactions with targets (e.g., COX-2, carbonic anhydrase IX) to prioritize derivatives for synthesis .

Q. How can contradictory spectral or crystallographic data be resolved?

- Variable temperature NMR : Resolves peak splitting ambiguities caused by dynamic rotational isomerism .

- High-resolution XRD : Differentiates between isostructural polymorphs (e.g., orthorhombic vs. monoclinic systems) via Rietveld refinement .

Q. What interdisciplinary applications exist beyond medicinal chemistry?

- Materials science : Derivatives with extended π-conjugation (e.g., this compound-thiazole hybrids) exhibit fluorescence (λem ~450 nm) for OLED applications .

- Catalysis : Pd complexes of pyrazole ligands catalyze cross-coupling reactions (e.g., Heck reaction) with TON >10⁴ .

Methodological Challenges

Q. How to address low solubility in pharmacological assays?

Q. What strategies mitigate toxicity in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.